

Comparative Spectroscopic Analysis of N-Phenylphosphanimines for Researcher and Drug Development Professionals

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Compound of Interest

Compound Name: *N*-Phenylphosphanimine

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A comprehensive guide to the spectroscopic validation of **N-Phenylphosphanimine** and its triethyl-substituted analogue, providing key comparative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. This document serves as a vital resource for researchers and professionals engaged in the synthesis and characterization of phosphanimine compounds.

This guide presents a detailed comparison of the spectroscopic data for two key **N-Phenylphosphanimine** compounds: *N*-Phenyl-P,P,P-triphenylphosphanimine and *N*-Phenyl-P,P,P-triethylphosphanimine. The data, summarized in the tables below, provides a clear benchmark for the validation of these compounds, crucial for applications in organic synthesis and drug development.

Spectroscopic Data Comparison

The following tables provide a side-by-side comparison of the key spectroscopic data for *N*-Phenyl-P,P,P-triphenylphosphanimine and its triethyl analogue.

N-Phenyl-P,P,P-triphenylphosphanimine

Spectroscopy	Data
^1H NMR	Phenyl groups attached to Phosphorus: δ 7.80-7.20 (m, 15H); Phenyl group attached to Nitrogen: δ 7.00-6.50 (m, 5H)
^{13}C NMR	Phenyl groups attached to Phosphorus: δ 133.9 (d, $J=99$ Hz, C1), 132.3 (d, $J=10$ Hz, C4), 131.6 (d, $J=3$ Hz, C2/C6), 128.5 (d, $J=12$ Hz, C3/C5); Phenyl group attached to Nitrogen: δ 151.2 (d, $J=4$ Hz, C1'), 128.9 (C4'), 121.2 (C2'/C6'), 118.5 (C3'/C5')
^{31}P NMR	δ 1.5 ppm
IR (cm^{-1})	\sim 1380 (P=N stretch)
MS (m/z)	353 (M^+)

N-Phenyl-P,P,P-triethylphosphanimine (Alternative)

Spectroscopy	Data
^1H NMR	Phenyl group: δ 7.20-6.80 (m, 5H); Ethyl groups: δ 1.80-1.50 (m, 6H, CH_2), δ 1.10-0.90 (m, 9H, CH_3)
^{13}C NMR	Phenyl group: δ 150.5 (d, $J=10$ Hz, C1), 128.7 (C4), 122.1 (C2/C6), 119.8 (C3/C5); Ethyl groups: δ 17.5 (d, $J=55$ Hz, CH_2), δ 8.2 (CH_3)
^{31}P NMR	δ 18.2 ppm
IR (cm^{-1})	\sim 1350 (P=N stretch)
MS (m/z)	209 (M^+)

Experimental Protocols

The synthesis of **N-Phenylphosphanimines** is most commonly achieved through the Staudinger reaction.^{[1][2][3][4]} This versatile and high-yielding reaction involves the treatment

of an organic azide with a phosphine.[1][2][3][4]

General Synthesis of N-Phenyl-P,P,P-triphenylphosphanimine

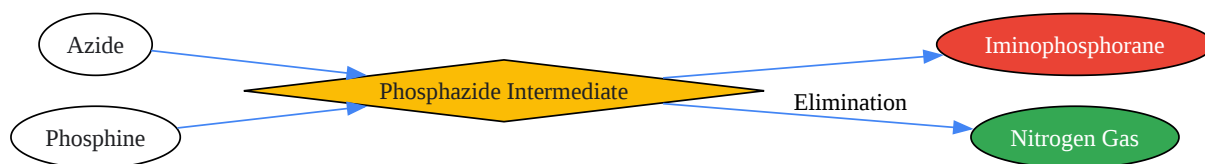
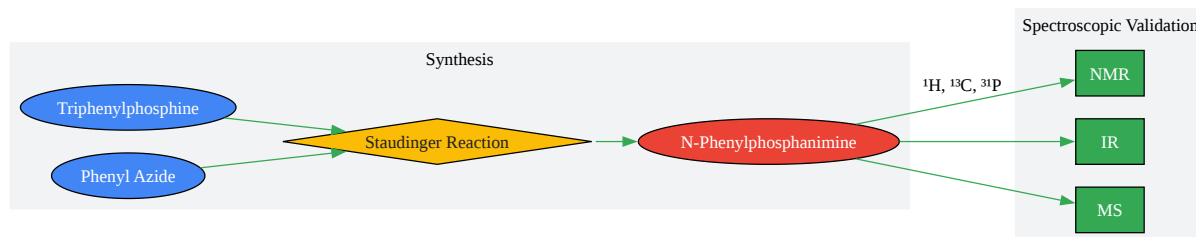
A solution of phenyl azide (1.0 eq) in a suitable anhydrous solvent (e.g., THF, Et₂O) is treated with triphenylphosphine (1.0 eq) at room temperature. The reaction is typically stirred for several hours, during which the evolution of nitrogen gas is observed.[1][2][3] The resulting iminophosphorane can be isolated upon removal of the solvent. For purification, recrystallization from a suitable solvent system is often employed.

Synthesis of N-Phenyl-P,P,P-triethylphosphanimine

Similarly, N-Phenyl-P,P,P-triethylphosphanimine can be synthesized by reacting phenyl azide with triethylphosphine under analogous conditions.

Experimental Workflow and Signaling Pathways

To visually represent the logical flow of the validation process, the following diagrams have been generated using Graphviz.



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